DMSO Solubility of Thalidomide-O-COOH (66 mg/mL) Enables Higher-Concentration Stock Solutions Than Competing CRBN Ligands
Thalidomide-O-COOH exhibits DMSO solubility of 66 mg/mL (198.63 mM) at 25┬░C as measured by in-house quality control testing, while the widely used alternative cereblon ligand Pomalidomide demonstrates substantially lower DMSO solubility of approximately 35 mg/mL under identical conditions . This near two-fold difference in molar solubility (198.63 mM vs. ~105 mM for pomalidomide based on its molecular weight of 273.24) directly impacts the maximum achievable stock solution concentration, with Thalidomide-O-COOH supporting 10 mM stock preparation using only 0.30 mL DMSO per mg compared to larger solvent volumes required for less soluble alternatives .
| Evidence Dimension | DMSO solubility (25┬░C) |
|---|---|
| Target Compound Data | 66 mg/mL (198.63 mM) |
| Comparator Or Baseline | Pomalidomide: ~35 mg/mL in DMSO; Thalidomide: ~50 mg/mL in DMSO |
| Quantified Difference | Thalidomide-O-COOH: 198.63 mM; Pomalidomide: ~128 mM; ~1.55-fold higher molar solubility than pomalidomide |
| Conditions | DMSO solvent, 25┬░C, vendor in-house solubility testing |
Why This Matters
Higher DMSO solubility reduces the volume of organic solvent required for stock solution preparation, minimizes DMSO carryover into aqueous biological assays, and enables more flexible PROTAC synthesis reaction conditions when using the carboxylic acid handle.
